REACTION_CXSMILES
|
N1C2C(=CC=CC=2[CH2:11][S:12]([NH2:15])(=[O:14])=[O:13])C=CC=1.Br[CH2:17][C:18]1[CH:23]=[CH:22][C:21](B2OC(C)(C)C(C)(C)O2)=[CH:20][CH:19]=1.C([O-])([O-])=O.[K+].[K+].[CH3:39][C:40]#[N:41]>>[N:41]1[C:19]2[C:18](=[CH:23][CH:22]=[CH:21][C:20]=2[NH:15][S:12]([CH3:11])(=[O:14])=[O:13])[CH:17]=[CH:39][CH:40]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)CS(=O)(=O)N
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)B1OC(C)(C)C(C)(C)O1
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
affording B15 in 63% yield (0.09 g, 0.21 mmol)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |